(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hcl
Description
(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a chiral compound with the molecular formula C₉H₇F₃N₂·HCl (average molecular weight: 200.163 g/mol for the free base; hydrochloride salt weight: 236.62 g/mol). Its structure features a benzonitrile core substituted with a trifluoroethylamine group at the para position, and the stereocenter at the 1-position of the ethyl chain confers R-configuration . Key identifiers include:
- CAS RN: 1212926-88-9 (free base)
- ChemSpider ID: 27457160
- MDL Number: MFCD07374636
This compound is utilized in pharmaceutical research, particularly in studies requiring stereochemical precision, due to its trifluoromethyl group enhancing metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALTFQCHARPGS-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Synthesis Strategies
The asymmetric synthesis of (R)-4-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride requires enantioselective formation of the trifluoroethylamine chiral center. A prominent approach involves transition-metal-catalyzed hydrogenation of prochiral imine precursors. For example, chiral ruthenium complexes bearing BINAP ligands enable enantioselective reduction of 4-(2,2,2-trifluoro-1-iminoethyl)benzonitrile intermediates . This method achieves enantiomeric excess (ee) values exceeding 90% under optimized hydrogen pressures (10–50 bar) and temperatures (25–60°C) .
Alternative routes employ organocatalytic dynamic kinetic resolution (DKR) . Using N-heterocyclic carbenes (NHCs), racemic 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile undergoes stereochemical inversion via a thioamide intermediate, yielding the (R)-enantiomer with 85–92% ee . DFT calculations suggest that the stereochemical outcome is governed by non-covalent interactions between the catalyst and the trifluoromethyl group during the bond dissociation step .
Chiral Resolution of Racemic Mixtures
Racemic 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile can be resolved using diastereomeric salt formation . Tartaric acid derivatives, such as (R,R)-di-p-toluoyl tartaric acid, form crystalline salts with the (R)-enantiomer in ethanol/water mixtures, achieving >98% diastereomeric purity after recrystallization . The hydrochloride salt is subsequently generated by treating the free base with concentrated HCl in dichloromethane, followed by precipitation using n-heptane .
Chromatographic resolution on chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), provides another avenue. Using hexane/isopropanol (90:10) as the mobile phase, baseline separation of enantiomers is achieved, with the (R)-isomer eluting first . This method is advantageous for small-scale syntheses but less practical for industrial applications due to high solvent consumption.
Reductive Amination Approaches
A two-step reductive amination strategy is widely employed:
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Ketone Formation : 4-Cyanobenzaldehyde reacts with 2,2,2-trifluoroethylamine in the presence of glacial acetic acid to form 4-(2,2,2-trifluoro-1-iminoethyl)benzonitrile .
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Stereoselective Reduction : Sodium cyanoborohydride in methanol selectively reduces the imine bond, favoring the (R)-configuration via a chelation-controlled mechanism . Yields range from 70–85%, with ee values of 88–93% .
Optimization studies indicate that Lewis acid additives (e.g., ZnCl₂) enhance stereoselectivity by coordinating to the nitrile and amine groups, rigidifying the transition state . Post-reduction, the product is treated with HCl gas in ethanol to precipitate the hydrochloride salt .
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the trifluoroethylamine side chain to pre-functionalized benzonitrile cores. For instance, 4-bromobenzonitrile reacts with (R)-1-amino-2,2,2-trifluoroethylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding the target compound in 65–78% yield . Key challenges include minimizing protodeboronation and ensuring compatibility between the boronic ester and nitrile group .
Crystallization and Salt Formation
Final purification often involves solvent-mediated crystallization . The free base is dissolved in hot toluene, treated with activated charcoal, and filtered. Gradual cooling to −20°C yields needle-like crystals, which are isolated by vacuum filtration . Conversion to the hydrochloride salt is achieved by bubbling HCl gas through an ethanolic solution of the free base, followed by antisolvent addition (n-heptane) .
Critical Process Parameters :
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Temperature : Crystallization at −20°C maximizes yield and purity .
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Solvent Ratio : Ethanol/n-heptane (1:3 v/v) ensures efficient salt precipitation .
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Particle Size : Controlled cooling rates (0.5°C/min) prevent amorphous solid formation .
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 4.32 (q, J = 7.2 Hz, 1H), 3.15 (br s, 3H) .
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IR (KBr): 2230 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N), 1150 cm⁻¹ (C-F) .
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HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), retention time = 12.3 min (R-enantiomer) .
Thermal Analysis :
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound participates in three primary reaction types, each facilitated by specific reagents and conditions:
1.1 Oxidation
Involves the introduction of oxygen-containing functional groups or modification of existing moieties. Common reagents include bromine or other oxidizing agents. The trifluoroethyl group’s fluorine atoms may influence reaction kinetics due to their electron-withdrawing effects.
1.2 Reduction
Typically converts the nitrile group (-CN) to an amine (-NH₂) or other reduced forms. Ammonium bisulfate is frequently used under controlled conditions (e.g., reflux in ethanol).
1.3 Substitution
This category includes multiple sub-reactions:
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Bromination : Introduces bromine atoms via reagents like dibromo hydantoin (C₅H₆Br₂N₂O₂) .
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Cyano Group Substitution : Replaces halogens (e.g., bromine) with cyano groups using cuprous cyanide (CuCN) under quinoline-mediated conditions .
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Aminolysis : Replaces halogens or other leaving groups with amino groups via ammonia (NH₃) in ethanol or toluene .
Key Reagents and Conditions
The synthesis and reactivity of this compound rely on specific reagents and optimized conditions:
Comparison of Reaction Types
The following table summarizes the key reactions and their outcomes:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile HCl is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoroethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug development. The compound has been noted for its potential in synthesizing analogs that target specific biological pathways.
Case Study: Androgen Receptor Inhibitors
Recent studies have shown that compounds bearing similar structural motifs to this compound exhibit significant activity against androgen receptors (AR). For instance, thiohydantoin analogs incorporating trifluoroethyl groups have demonstrated promising IC50 values against LNCaP-AR cell lines, indicating potential therapeutic applications in treating prostate cancer .
Chemical Synthesis
Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It has been employed in catalytic processes such as β-C-H amination, where it acts as a nitrogen source to introduce amino groups into various substrates . The trifluoroethyl moiety contributes to the stability and reactivity of the resulting products.
Biological Research
Inhibitory Activity Studies
Research has explored the inhibitory effects of this compound on various biological targets. For example, studies on nitric oxide synthase (nNOS) inhibitors revealed that modifications to the amino group can lead to enhanced selectivity and potency against specific isoforms . This suggests that derivatives of this compound could be developed into effective therapeutic agents for conditions related to nitric oxide dysregulation.
Structure-Activity Relationship (SAR) Studies
Optimization of Bioactive Compounds
The presence of the trifluoroethyl group in this compound has been pivotal in SAR studies aimed at optimizing the efficacy of related compounds. By systematically altering substituents on the benzene ring or modifying the amino group, researchers have identified several derivatives with improved biological activities and reduced side effects .
Data Table: Summary of Key Findings
| Compound | Target | Activity (IC50 μM) | Notes |
|---|---|---|---|
| Enzalutamide | AR | 0.25 | FDA-approved for CRPC |
| Thiohydantoin Analog | LNCaP-AR | 0.38 - 0.92 | Higher binding affinity than first-generation inhibitors |
| 7-Phenylquinoline Derivative | nNOS | Varies | Enhanced potency and selectivity |
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of its use in pharmaceuticals, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogs sharing benzonitrile scaffolds, amino/trifluoroethyl substituents, or stereochemical features.
Physicochemical and Pharmacological Differences
Stereochemical Impact
The R-enantiomer is distinguished from its S-counterpart (CAS 90874-48-9) by stereospecific interactions in biological systems. Enantiomers often exhibit divergent binding affinities to targets like enzymes or receptors, though specific data is absent in the evidence .
Trifluoroethyl vs. Ethoxy Substitution
Replacing the amine with an ethoxy group (as in 4-((1-Ethoxy-2,2,2-trifluoroethyl)amino)benzonitrile) reduces basicity (pKa ~7–9 vs. ~10–12 for amines), impacting solubility and ionization under physiological conditions .
Positional Isomerism
The meta-substituted analog (3-(Aminomethyl)benzonitrile, CAS 10406-24-3) lacks the para-substituted trifluoroethyl group, reducing steric bulk and altering electronic properties. This may decrease binding to hydrophobic pockets in proteins compared to the target compound .
Hydrochloride Salt vs. Free Base
The hydrochloride salt form improves aqueous solubility (critical for drug formulation) compared to free bases like 2-Amino-5-nitrobenzotrifluoride (mp 90–93°C, likely crystalline and less soluble) .
Biological Activity
(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile; hydrochloride
- Molecular Formula : C9H7F3N2·HCl
- Molecular Weight : 232.62 g/mol
The biological activity of (R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile HCl is primarily attributed to its interaction with specific molecular targets. The compound has been investigated for its potential to inhibit certain enzymes and receptors involved in various biological pathways. For instance, it may act as an inhibitor of enzymes that are critical in cancer cell proliferation and survival.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer activity. This compound has been studied as a precursor in the synthesis of potent anticancer agents. For example, it is involved in the synthesis of bicalutamide, an antiandrogen used in prostate cancer treatment .
Antimalarial Activity
A study highlighted the compound's potential role in developing new antimalarial therapies by targeting PfATP4, a sodium pump essential for Plasmodium falciparum survival. Modifications to the chemical structure have shown promising results in inhibiting parasite growth .
Table 1: Summary of Biological Activities
Synthesis and Applications
This compound serves as an intermediate in synthesizing various biologically active molecules. Its unique structural features make it a valuable building block in medicinal chemistry. The compound undergoes several chemical reactions such as oxidation and substitution to yield derivatives with enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective preparation of (R)-4-(1-amino-2,2,2-trifluoroethyl)benzonitrile HCl, and what chiral resolution techniques are recommended?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation of a trifluoromethyl ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration. Post-reduction, the amine is protected, and the benzonitrile group is introduced via nucleophilic substitution. Chiral HPLC or diastereomeric salt formation with resolving agents (e.g., D-(+)-ditoluoyltartaric acid) is recommended for enantiomeric excess (ee) validation .
Q. How can the structural configuration and purity of this compound be reliably characterized?
- Methodological Answer : Use a combination of:
- NMR : H and F NMR to confirm trifluoroethyl and benzonitrile groups.
- X-ray crystallography : For absolute configuration determination.
- HPLC-MS : To assess purity (>98%) and detect trace impurities (e.g., diastereomers or unreacted intermediates) .
Q. What solvent systems and conditions optimize the stability of this compound during storage?
- Methodological Answer : Store under inert gas (N or Ar) at 2–8°C in anhydrous DMSO or acetonitrile. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the trifluoroethylamine group. Stability assays using accelerated degradation studies (40°C/75% RH) are advised for long-term storage protocols .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties in drug-target interactions, and what computational methods validate these effects?
- Methodological Answer : The -CF group enhances electron-withdrawing effects, altering binding affinity in enzyme active sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, while molecular docking (AutoDock Vina) predicts binding poses with targets like cytochrome P450 or kinase enzymes .
Q. What strategies resolve contradictions in cytotoxicity data between cell lines (e.g., MCF-7 vs. MDA-MB-231) for benzonitrile derivatives?
- Methodological Answer : Perform dose-response assays (IC) across multiple cell lines with standardized protocols (e.g., MTT/PI staining). Use transcriptomic profiling (RNA-seq) to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (CYP3A4) that may explain resistance .
Q. Can this compound serve as a fluorophore precursor in OLED materials, and what photophysical studies support this application?
- Methodological Answer : Yes, the benzonitrile moiety enables π-conjugation for luminescence. Study fluorescence quantum yields (Φ) using time-resolved spectroscopy. Solvatochromic shifts in varying polar solvents (e.g., hexane vs. DMF) reveal intramolecular charge-transfer (ICT) states, critical for tuning emission wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
